![molecular formula C27H30BrNO4S B10829302 [(2S)-1-[[4-[[3-(benzenesulfonylmethyl)-4-bromo-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol](/img/structure/B10829302.png)
[(2S)-1-[[4-[[3-(benzenesulfonylmethyl)-4-bromo-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound 28, identified by the PubMed ID 35439002, is a synthetic organic compound known for its role as a sphingosine kinase 1 inhibitor. This compound has shown improved anti-proliferative activity compared to PF-543 in both in vitro and in vivo cancer models. It is proposed for its potential to induce apoptosis in solid tumors .
Preparation Methods
The synthetic routes and reaction conditions for Compound 28 involve multiple steps. The key steps include the formation of the pyrrolidine ring and the attachment of the phenylsulfonylmethyl group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods would likely involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Compound 28 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include nucleophiles like hydroxide ions or halide ions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfonylmethyl group could lead to the formation of a sulfone, while reduction could lead to the formation of a sulfide .
Scientific Research Applications
Compound 28 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of sphingosine kinase 1 and its effects on cellular processes.
Biology: It is used to investigate the role of sphingosine kinase 1 in cell signaling and apoptosis.
Medicine: It has potential therapeutic applications in the treatment of cancer, particularly in inducing apoptosis in solid tumors.
Industry: It could be used in the development of new pharmaceuticals targeting sphingosine kinase 1.
Mechanism of Action
The mechanism of action of Compound 28 involves the inhibition of sphingosine kinase 1, an enzyme that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate. This inhibition leads to a decrease in the levels of sphingosine-1-phosphate, a lipid signaling molecule that promotes cell proliferation and survival. By reducing the levels of sphingosine-1-phosphate, Compound 28 induces apoptosis in cancer cells. The molecular targets and pathways involved include the sphingosine kinase 1 enzyme and the downstream signaling pathways regulated by sphingosine-1-phosphate .
Comparison with Similar Compounds
Compound 28 is unique in its improved anti-proliferative activity compared to other sphingosine kinase 1 inhibitors like PF-543. Similar compounds include:
PF-543: Another sphingosine kinase 1 inhibitor with lower anti-proliferative activity.
SKI-II: A sphingosine kinase inhibitor with different chemical structure and lower potency.
SLM6071469: Another inhibitor with different selectivity and potency profiles.
The uniqueness of Compound 28 lies in its higher potency and improved anti-proliferative activity, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C27H30BrNO4S |
|---|---|
Molecular Weight |
544.5 g/mol |
IUPAC Name |
[(2S)-1-[[4-[[3-(benzenesulfonylmethyl)-4-bromo-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C27H30BrNO4S/c1-20-14-25(15-23(27(20)28)19-34(31,32)26-7-3-2-4-8-26)33-18-22-11-9-21(10-12-22)16-29-13-5-6-24(29)17-30/h2-4,7-12,14-15,24,30H,5-6,13,16-19H2,1H3/t24-/m0/s1 |
InChI Key |
HHZHOYGIUZUEII-DEOSSOPVSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1Br)CS(=O)(=O)C2=CC=CC=C2)OCC3=CC=C(C=C3)CN4CCC[C@H]4CO |
Canonical SMILES |
CC1=CC(=CC(=C1Br)CS(=O)(=O)C2=CC=CC=C2)OCC3=CC=C(C=C3)CN4CCCC4CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


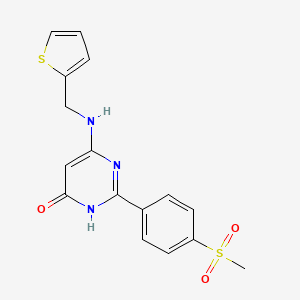
![N-(6-(4-(2,2-Difluoroethyl)piperazin-1-yl)-2,2-dimethyl-2,3-dihydrofuro[2,3-b]pyridin-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10829222.png)
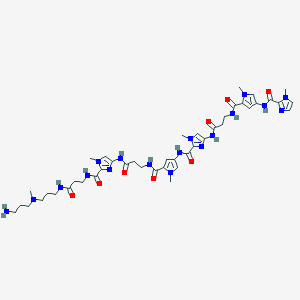

![(3R,6R)-3,6-bis[(1H-indol-3-yl)methyl]piperazine-2,5-dione](/img/structure/B10829253.png)
![(2R,3R,4S,5R,6S,8R,9S,10R,13S,16S,17R,18R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10829262.png)

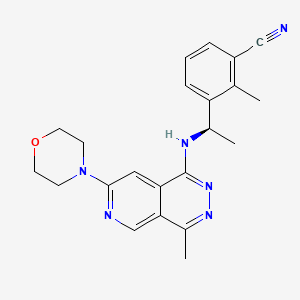
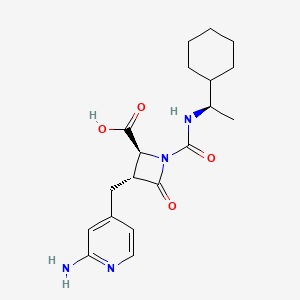
![2-(5-fluoro-2-hydroxyphenyl)-2-[5-[4-(1-methylpiperidin-4-yl)phenyl]-3-oxo-1H-isoindol-2-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B10829293.png)
![N-[3-[3-[3-aminopropyl(methyl)amino]propylamino]-3-oxopropyl]-1-methyl-4-[3-[[1-methyl-4-[[1-methyl-4-[3-[[1-methyl-4-[(1-methylimidazole-2-carbonyl)amino]pyrrole-2-carbonyl]amino]propanoylamino]imidazole-2-carbonyl]amino]pyrrole-2-carbonyl]amino]propanoylamino]imidazole-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B10829295.png)
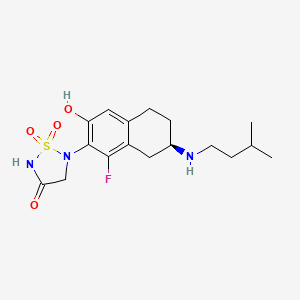
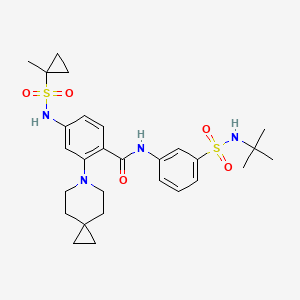
![1-[(4R,7S)-12-chloro-14-fluoro-13-(2-fluoro-6-hydroxyphenyl)-4-methyl-10-oxa-2,5,16,18-tetrazatetracyclo[9.7.1.02,7.015,19]nonadeca-1(18),11,13,15(19),16-pentaen-5-yl]prop-2-en-1-one](/img/structure/B10829304.png)
